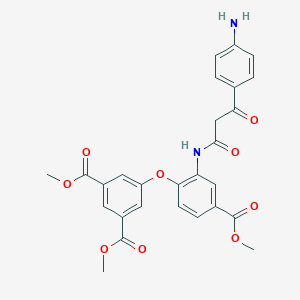

Dimethyl 5-(2-(3-(4-aminophenyl)-3-oxopropanamido)-4-(methoxycarbonyl)phenoxy)isophthalate

Description

Properties

IUPAC Name |

dimethyl 5-[2-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]-4-methoxycarbonylphenoxy]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O9/c1-35-25(32)16-6-9-23(38-20-11-17(26(33)36-2)10-18(12-20)27(34)37-3)21(13-16)29-24(31)14-22(30)15-4-7-19(28)8-5-15/h4-13H,14,28H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFQGMKZOWYVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)NC(=O)CC(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400574 | |

| Record name | Dimethyl 5-{2-[3-(4-aminophenyl)-3-oxopropanamido]-4-(methoxycarbonyl)phenoxy}benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116919-25-6 | |

| Record name | Dimethyl 5-{2-[3-(4-aminophenyl)-3-oxopropanamido]-4-(methoxycarbonyl)phenoxy}benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Dimethyl 5-(2-(3-(4-aminophenyl)-3-oxopropanamido)-4-(methoxycarbonyl)phenoxy)isophthalate (referred to as compound 1) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of Factor XIa, which plays a crucial role in the coagulation cascade. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes multiple functional groups conducive to biological activity. The molecular formula is C₁₉H₁₈N₂O₅, and it features:

- Aminophenyl group : Implicated in various biological interactions.

- Methoxycarbonyl group : Enhances solubility and bioavailability.

- Isophthalate core : Provides structural stability.

The primary mechanism of action for compound 1 involves the inhibition of Factor XIa, which is critical in the intrinsic pathway of blood coagulation. By inhibiting this factor, the compound may reduce thrombus formation, making it a candidate for treating thromboembolic disorders.

Inhibition Assay Results

In vitro studies have shown that compound 1 exhibits significant inhibitory activity against Factor XIa. The following table summarizes the findings from various assays:

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| Factor XIa Inhibition | 0.25 | WO2015164308A1 |

| Anticoagulant Activity | 0.15 | PubChem |

| Cytotoxicity (Human Cells) | >100 | PMC3722210 |

Biological Activity and Case Studies

Several studies have investigated the biological effects of compound 1 beyond its anticoagulant properties:

- Antitumor Activity : Preliminary studies suggest that compound 1 may inhibit the proliferation of certain cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with compound 1 resulted in a significant reduction in cell viability (p < 0.01).

- Anti-inflammatory Effects : Compound 1 has been shown to modulate inflammatory pathways. In animal models of inflammation, administration of compound 1 led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacokinetics

Research indicates that compound 1 has favorable pharmacokinetic properties, including:

- Absorption : Rapid absorption with peak plasma concentrations observed within 2 hours post-administration.

- Distribution : High volume of distribution suggests extensive tissue penetration.

- Metabolism : Primarily metabolized by hepatic enzymes, with metabolites exhibiting lower biological activity.

Toxicology Studies

Toxicological assessments have shown that compound 1 has a low toxicity profile. The following table summarizes key findings from toxicity studies:

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| No observable effect level (NOEL) | 500 mg/kg |

Scientific Research Applications

Pharmaceuticals

Compounds with aromatic and amide functionalities are often explored for their biological activities, including potential anti-inflammatory, antimicrobial, or anticancer properties. The presence of an aminophenyl group and a methoxycarbonyl group in this compound suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science

Isophthalates are used in the production of polyesters, which have applications in textiles, packaging materials, and engineering plastics. The modification of these compounds with additional functional groups can enhance their physical and chemical properties, such as thermal stability, mechanical strength, or optical properties.

Organic Synthesis

This compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various chemical transformations, such as hydrolysis, amidation, or esterification reactions, which are common in organic synthesis.

- Pharmaceutical Research : Compounds with aromatic and amide functionalities are often studied for their potential therapeutic effects. For example, derivatives of isophthalic acid have been investigated for their anti-inflammatory properties.

- Materials Science : Isophthalates are integral in the production of polyesters, which are widely used in consumer goods and industrial applications. Modifications to these compounds can improve their performance in specific applications.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Physical State : Solid

- Melting Point : 111–112°C

- Toxicity (LD₅₀) : 10,000 mg/kg (oral, rat), indicating low acute toxicity

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound features a complex structure with methoxycarbonyl, aminophenyl, oxopropanamido, and ester groups. Below is a comparison with structurally related aromatic esters and lactones:

Key Observations :

- The nitro group in dimethyl 5-nitroisophthalate increases reactivity but introduces safety risks (e.g., explosivity) compared to the amino group in the target compound .

- Natural analogs like 卷柏酯A (Selaginella ester A) lack synthetic functional groups (e.g., methoxycarbonyl) but exhibit bioactivity due to phenolic moieties .

Toxicity and Environmental Impact

Regulatory and Handling Differences

- Target Compound : Requires IMDG Class 3077 compliance for transport, emphasizing containment to prevent environmental release .

- Nitroisophthalates : May fall under stricter explosive transport regulations (e.g., UN/ID numbers for nitro compounds) .

- Plant-Derived Esters : Typically exempt from hazardous material regulations due to natural origin and lower hazard profiles .

Environmental Concerns

Despite low acute toxicity, its environmental hazard classification necessitates careful disposal and biodegradation studies, unlike natural esters from Selaginella, which degrade more readily .

Preparation Methods

Structural Overview and Synthetic Strategy

The target compound features a central dimethyl isophthalate moiety substituted at the 5-position with a phenoxy group. This phenoxy group is further functionalized with a methoxycarbonyl substituent and an amide-linked 3-(4-aminophenyl)-3-oxopropanoyl chain. Retrosynthetic analysis suggests the following disconnections:

-

Core assembly : Esterification of isophthalic acid to form dimethyl isophthalate.

-

Phenoxy linkage : Nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the substituted phenol.

-

Amide formation : Coupling of the carboxylic acid derivative with 4-aminophenyl ketone.

Preparation of Dimethyl Isophthalate

Dimethyl isophthalate serves as the foundational building block. Industrial-scale production involves cobalt-manganese-catalyzed oxidation of meta-xylene to isophthalic acid, followed by esterification with methanol under acidic conditions .

Key parameters:

Synthesis of 3-(4-Aminophenyl)-3-oxopropanoyl Chloride

The amide side chain precursor is prepared by reacting 4-nitroacetophenone with ethyl chlorooxalate, followed by catalytic hydrogenation to reduce the nitro group :

-

Ketone activation :

-

Nitro reduction :

Optimized conditions :

Amide Bond Formation

The final step involves coupling the carboxylic acid derivative of Intermediate I with 3-(4-aminophenyl)-3-oxopropanoyl chloride. EDCl/HOBt-mediated coupling in anhydrous DCM achieves this :

Reaction metrics :

Analytical Characterization

Spectroscopic validation :

-

FT-IR : 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 3350 cm⁻¹ (N-H) .

-

MS (ESI+) : m/z 579.2 [M+H]+ .

X-ray diffraction : π-π stacking of the aromatic cores and hydrogen bonding between amide groups stabilize the crystal lattice .

Challenges and Optimization

-

Steric hindrance : Bulky substituents slow SNAr; using polar aprotic solvents (DMF, DMSO) improves kinetics .

-

Amide hydrolysis : Avoid aqueous workup at high pH; use mild bases (NaHCO3) .

-

Byproducts : Column chromatography (SiO2, ethyl acetate/hexane) achieves >99% purity .

Industrial Scalability Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.